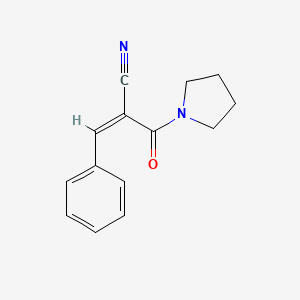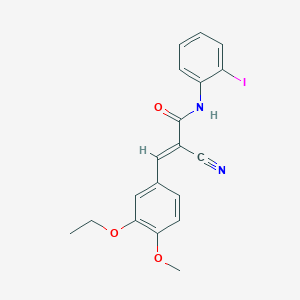
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate is a chemical compound with potential scientific research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, there are several future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound may inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, and it has also been shown to induce DNA damage in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate for lab experiments include its potential as an anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound for lab experiments include its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate. One potential direction is to further investigate its mechanism of action, as this may provide insights into its potential as an anticancer and antimicrobial agent. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water. Finally, future studies could investigate the potential of this compound as a treatment for other diseases, such as viral infections.
Métodos De Síntesis
The synthesis method for (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate involves a multi-step process. The first step involves the preparation of furan-2-carboxylic acid, which is then reacted with 2-aminobenzaldehyde to form 2-(furan-2-yl)quinoline-4-carbaldehyde. The final step involves the reaction of 2-(furan-2-yl)quinoline-4-carbaldehyde with ethyl glyoxylate to form (2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate.
Aplicaciones Científicas De Investigación
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate has potential scientific research applications in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has shown activity against several bacterial strains.
Propiedades
IUPAC Name |
(2-amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-15(19)9-22-16(20)11-8-13(14-6-3-7-21-14)18-12-5-2-1-4-10(11)12/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZKFNCDUGCHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26657930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)


![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)

![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)